Structural Differentiation: Unsubstituted Benzimidazole N–H vs. 2-Cyclopropyl Analog — Impact on Hydrogen-Bond Donor Availability
The target compound possesses an unsubstituted benzimidazole N–H (position 1), yielding two explicit hydrogen-bond donor (HBD) sites (N–H of benzimidazole + amide N–H) and a computed tPSA of approximately 67 Ų . In contrast, the 2-cyclopropyl analog N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide carries a cyclopropyl substituent that sterically shields the benzimidazole N–H and reduces its solvent accessibility, while the 2-methyl analog (MW 309.36) introduces a modest increase in both molecular weight and logP relative to the target compound (MW 295.34) . The absence of a 2-substituent on the target compound preserves the maximal hydrogen-bond donor capacity of the benzimidazole ring, a feature that is essential for hinge-region recognition in kinase and HDAC active sites where the unsubstituted N–H serves as the canonical hinge-binding motif [1].
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | MW = 295.34 g·mol⁻¹; HBD count = 2 (benzimidazole N–H + amide N–H); tPSA ≈ 67 Ų |
| Comparator Or Baseline | 2-Cyclopropyl analog: MW ≈ 335.4 g·mol⁻¹, HBD count = 1 (amide N–H only, benzimidazole N–H occluded); 2-Methyl analog: MW ≈ 309.36 g·mol⁻¹ |
| Quantified Difference | Target compound has one additional sterically accessible HBD; MW is 40.1 g·mol⁻¹ lower than the 2-cyclopropyl analog |
| Conditions | In silico calculation based on SMILES COc1ccc(CCC(=O)Nc2ccc3nc[nH]c3c2)cc1 for the target compound |
Why This Matters
An additional, sterically unencumbered hydrogen-bond donor directly affects target selectivity and binding kinetics in kinase and HDAC active sites, and cannot be assumed for 2-substituted analogs without experimental confirmation, making the unsubstituted compound the preferred starting point for hinge-binding target campaigns.
- [1] Wang, M.; et al. N-Hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides as novel histone deacetylase inhibitors: Design, synthesis, SAR studies, and in vivo antitumor activity. Bioorg. Med. Chem. 2009, 17, 5023–5034. View Source
